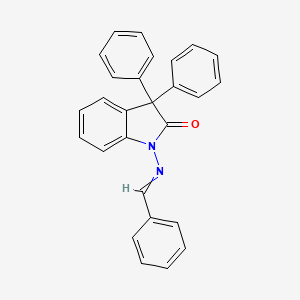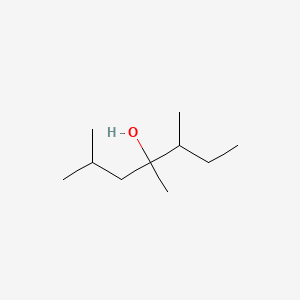
2,4,5-Trimethylheptan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethylheptan-4-ol is an organic compound belonging to the class of alcohols It is characterized by a heptane backbone with three methyl groups attached at the 2nd, 4th, and 5th positions, and a hydroxyl group (-OH) at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the alkylation of a heptane derivative with methyl groups followed by the introduction of a hydroxyl group. The reaction conditions typically require a catalyst, such as a strong acid or base, to facilitate the alkylation and hydroxylation processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4,5-Trimethylheptan-4-one.
Reduction: Formation of 2,4,5-Trimethylheptane.
Substitution: Formation of 2,4,5-Trimethylheptyl halides or amines.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,5-Trimethylheptan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various biological molecules. These interactions can influence enzyme activity, protein folding, and cellular signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trimethylhexan-4-ol: Similar structure but with a shorter carbon chain.
2,4,5-Trimethylheptan-3-ol: Hydroxyl group at a different position.
2,4,5-Trimethylheptane: Lacks the hydroxyl group.
Uniqueness: 2,4,5-Trimethylheptan-4-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
66256-46-0 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,4,5-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-6-9(4)10(5,11)7-8(2)3/h8-9,11H,6-7H2,1-5H3 |
InChI-Schlüssel |
RCSCLTAIPNDFGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)(CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


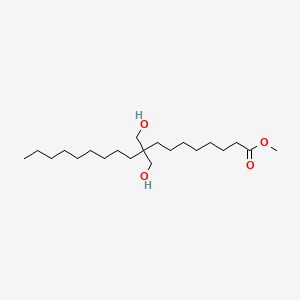
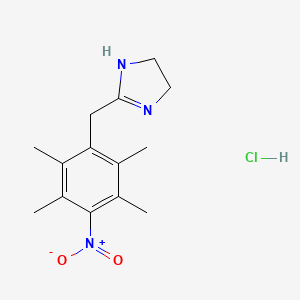
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)

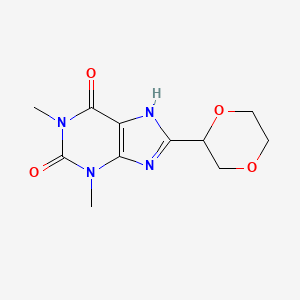


![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
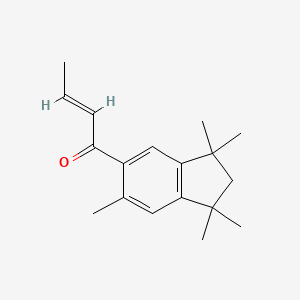
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)
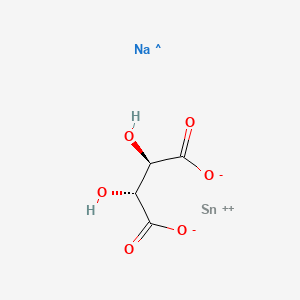
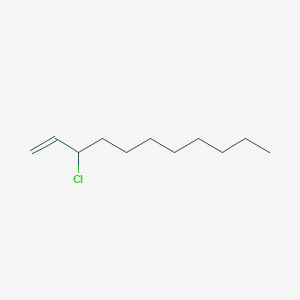
methanone](/img/structure/B14473048.png)
